1,3,5-Ethanylylidene-2H-cyclopenta(b)thiophenium, hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Ethanylylidene-2H-cyclopenta(b)thiophenium, hexahydro- is a complex organic compound belonging to the class of thiophenium ylides These compounds are characterized by the presence of a sulfur atom within a five-membered ring, which imparts unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Ethanylylidene-2H-cyclopenta(b)thiophenium, hexahydro- typically involves the reaction of propanedioic acid, 2-diazo-1,3-bis(1,1-dimethylethyl) ester (di-tert-butyl diazomalonate) with cyclopenta[b]thiophenes in the presence of catalytic rhodium acetate . This reaction leads to the formation of S—C ylides, which undergo a rearrangement to form the desired heterocycle .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Ethanylylidene-2H-cyclopenta(b)thiophenium, hexahydro- undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of the sulfur atom, the compound readily participates in electrophilic substitution reactions.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution, where nucleophiles replace existing substituents on the thiophene ring.
Radical Reactions: Radical reactions involving the thiophene ring are also possible, leading to various substitution products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) under mild conditions.
Nucleophilic Substitution: Reagents such as alkoxides and amines are used under basic conditions.
Radical Reactions: Radical initiators like peroxides are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution typically yields halogenated derivatives, while nucleophilic substitution can produce alkylated or aminated products .
Wissenschaftliche Forschungsanwendungen
1,3,5-Ethanylylidene-2H-cyclopenta(b)thiophenium, hexahydro- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its properties are being explored for use in organic electronics and as a component in advanced materials.
Biological Research: The compound is used in studies to understand its interactions with various biological molecules and its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 1,3,5-Ethanylylidene-2H-cyclopenta(b)thiophenium, hexahydro- involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiophene ring plays a crucial role in these interactions, facilitating binding to specific sites and modulating biological activity . The compound can affect various pathways, including those involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopenta[b]thiapyran: Another thiophenium ylide with similar structural features.
Thialene: A related compound formed through rearrangement reactions involving thiophenium ylides.
Uniqueness
1,3,5-Ethanylylidene-2H-cyclopenta(b)thiophenium, hexahydro- is unique due to its specific arrangement of atoms and the presence of the ethanylylidene group, which imparts distinct chemical properties and reactivity compared to other thiophenium ylides .
Eigenschaften
CAS-Nummer |
2433-70-7 |
---|---|
Molekularformel |
C9H13S+ |
Molekulargewicht |
153.27 g/mol |
IUPAC-Name |
1-thioniatetracyclo[5.2.1.02,6.04,8]decane |
InChI |
InChI=1S/C9H13S/c1-5-2-9-6(1)8-4-10(9)3-7(5)8/h5-9H,1-4H2/q+1 |
InChI-Schlüssel |
MECTUOWHJKYWHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3C1C4C2C[S+]3C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.